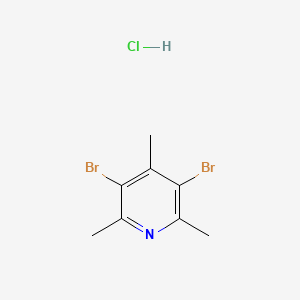

3,5-Dibromo-2,4,6-trimethylpyridine HCl

CAS No.:

Cat. No.: VC13623974

Molecular Formula: C8H10Br2ClN

Molecular Weight: 315.43 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10Br2ClN |

|---|---|

| Molecular Weight | 315.43 g/mol |

| IUPAC Name | 3,5-dibromo-2,4,6-trimethylpyridine;hydrochloride |

| Standard InChI | InChI=1S/C8H9Br2N.ClH/c1-4-7(9)5(2)11-6(3)8(4)10;/h1-3H3;1H |

| Standard InChI Key | BVXPMHYFAMXTMJ-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NC(=C1Br)C)C)Br.Cl |

| Canonical SMILES | CC1=C(C(=NC(=C1Br)C)C)Br.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3,5-Dibromo-2,4,6-trimethylpyridine hydrochloride features a pyridine ring substituted with bromine atoms at the 3 and 5 positions, methyl groups at the 2, 4, and 6 positions, and a hydrochloride counterion. The molecular formula of the hydrochloride salt is C₈H₁₀Br₂ClN, with a molecular weight of 315.43 g/mol. The bromine atoms introduce steric hindrance and electronic effects, influencing reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 315.43 g/mol | |

| Density | 1.7 ± 0.1 g/cm³ | |

| Boiling Point | 265.0 ± 35.0 °C (at 760 mmHg) | |

| Melting Point | Not Available | |

| Solubility | Limited data; soluble in polar aprotic solvents |

The hydrochloride salt enhances solubility in polar media compared to the free base, making it preferable for reactions requiring homogeneous conditions.

Synthesis and Industrial Production

Laboratory Synthesis

The compound is synthesized via bromination of 2,4,6-trimethylpyridine using brominating agents such as N-bromosuccinimide (NBS). Reaction conditions typically involve acidic media (e.g., sulfuric acid) at elevated temperatures (50–70°C) to achieve regioselective bromination at the 3 and 5 positions. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid.

Scalability Challenges

Industrial production faces challenges in optimizing yield and purity due to the reactivity of bromine and the need for precise temperature control. Continuous flow reactors have been proposed to mitigate exothermic risks and improve reproducibility.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The bromine substituents serve as leaving groups in nucleophilic substitution reactions, enabling the synthesis of pyridine-based drug candidates. For example, the compound has been used to prepare kinase inhibitors by replacing bromine with amine functionalities.

Ligand Design

In coordination chemistry, the methyl and bromine groups facilitate chelation with transition metals. This property is exploited in catalysis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where palladium complexes of this ligand enhance catalytic efficiency.

Environmental Behavior and Degradation

Persistence and Ecotoxicity

Studies indicate that 3,5-dibromo-2,4,6-trimethylpyridine hydrochloride exhibits moderate persistence in aquatic environments, with a half-life of 15–30 days under aerobic conditions. Brominated pyridines are prone to photodegradation, generating less halogenated byproducts that may still pose ecological risks.

Table 2: Environmental Degradation Parameters

| Parameter | Value | Source |

|---|---|---|

| Photodegradation Half-Life | 48–72 hours (UV light) | |

| Hydrolysis Rate | Negligible at pH 5–9 | |

| Bioaccumulation Potential | Low (Log P = 2.1) |

Comparative Analysis with Analogues

2,4,6-Trimethylpyridine vs. Brominated Derivative

| Property | 2,4,6-Trimethylpyridine | 3,5-Dibromo-2,4,6-trimethylpyridine HCl |

|---|---|---|

| Molecular Weight | 121.18 g/mol | 315.43 g/mol |

| Boiling Point | 170–172 °C | 265 ± 35 °C |

| Reactivity | Low | High (due to Br substituents) |

The hydrochloride salt further modifies solubility, enabling applications in polar reaction media .

Future Research Directions

-

Toxicological Profiling: Systematic studies on acute and chronic toxicity are needed to establish safety guidelines.

-

Advanced Catalysis: Exploring its role in asymmetric catalysis could unlock new synthetic pathways.

-

Environmental Remediation: Investigating microbial degradation pathways may inform bioremediation strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume